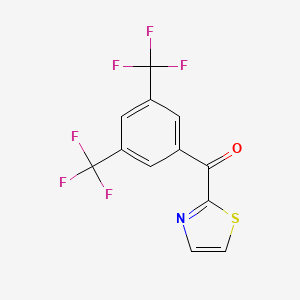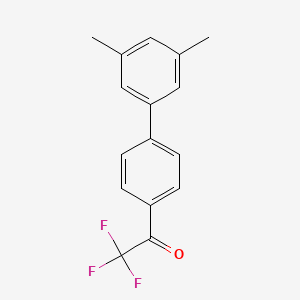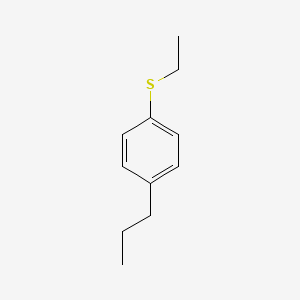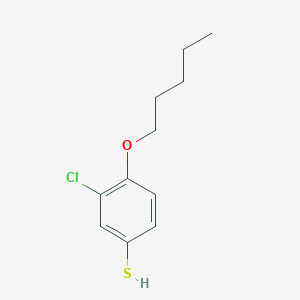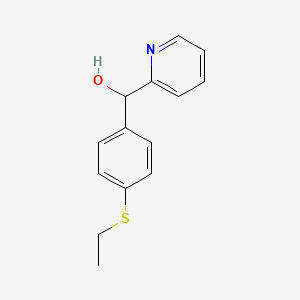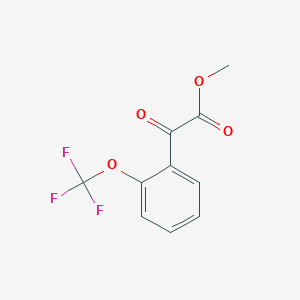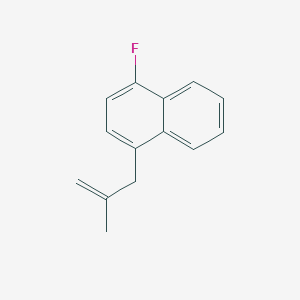
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a propene chain with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and 2-methyl-1-propene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.
Procedure: The 4-fluoro-1-naphthaldehyde is reacted with 2-methyl-1-propene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-1-naphthoic acid, while reduction could produce 3-(4-fluoro-1-naphthyl)-2-methyl-1-propanol.
Scientific Research Applications
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets. The fluorine atom in the naphthalene ring enhances the compound’s ability to participate in aromatic stacking interactions, which are crucial for binding to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthyl-(3-furyl)methanol
- 1-(4-Fluoro-1-naphthyl)-3,3-dimethyl-1-butanol
- 3-(4-Fluoro-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-fluoro-4-(2-methylprop-2-enyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-10(2)9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGADVSJRESMELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C2=CC=CC=C12)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
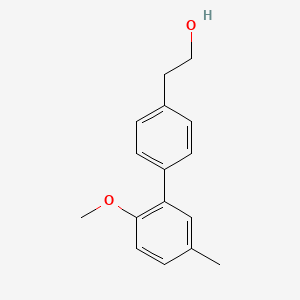
![4-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7997078.png)
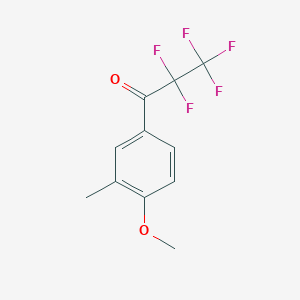
![4-[(Cyclopropanemethoxy)methyl]benzaldehyde](/img/structure/B7997092.png)
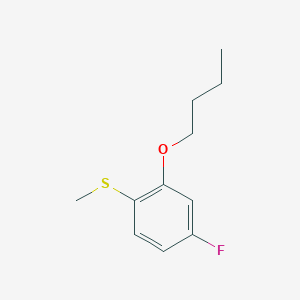
![1-Chloro-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997110.png)
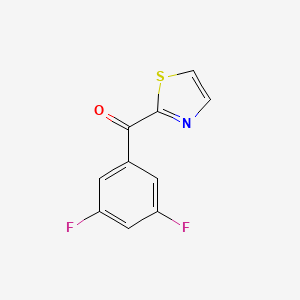
![1-Chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997128.png)
